molecular formula C38H56O7 B1194647 (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid CAS No. 52247-86-6

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Cat. No.: B1194647
CAS No.: 52247-86-6
M. Wt: 624.8 g/mol
InChI Key: IPIHZIYZLLMCRF-ZTDUETTNSA-N
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Description

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid is a broad-spectrum antiviral agent known for its complex and largely non-specific mode of action. It has shown efficacy against various viruses, including vesicular stomatitis virus, by impairing the functions of the Golgi apparatus related to the transport of glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid can be synthesized through a series of chemical reactions involving the cyclization of specific precursors. The synthetic route typically involves the use of catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid exerts its antiviral effects by impairing the functions of the Golgi apparatus, which is crucial for the transport of glycoproteins in viruses like vesicular stomatitis virus. This impairment leads to a significant reduction in the number of virus particles produced and released, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

This compound is unique in its broad-spectrum antiviral activity and its ability to impair Golgi apparatus functions, which is not commonly observed in other antiviral agents. This makes it a valuable compound in the development of new antiviral therapies .

Properties

CAS No.

52247-86-6

Molecular Formula

C38H56O7

Molecular Weight

624.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22?,23?,25-,27-,28-,29+,34+,35-,36-,37+,38+/m0/s1

InChI Key

IPIHZIYZLLMCRF-ZTDUETTNSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6CCCCC6C(=O)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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